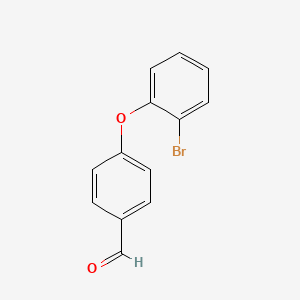

4-(2-Bromophenoxy)benzaldehyde

Description

4-(2-Bromophenoxy)benzaldehyde is an aromatic aldehyde featuring a bromophenoxy substituent at the para position of the benzaldehyde core. The compound’s structure combines the electron-withdrawing effects of the bromine atom and the ether oxygen, influencing its reactivity, solubility, and intermolecular interactions. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name |

4-(2-bromophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEXOUMIFBPNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524418 | |

| Record name | 4-(2-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86607-73-0 | |

| Record name | 4-(2-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenoxy)benzaldehyde typically involves the reaction of 2-bromophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Bromophenoxy)benzaldehyde may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: 4-(2-Bromophenoxy)benzoic acid.

Reduction: 4-(2-Bromophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-(2-Bromophenoxy)benzaldehyde exhibit potential antidepressant properties by inhibiting serotonin reuptake. This mechanism is critical for developing new antidepressant medications targeting serotonin transporters more effectively. A study published by the Royal Society of Chemistry highlighted the significant correlation between bromination and increased activity against serotonin transporters, suggesting pathways for developing new antidepressants.

Anticancer Research

Brominated compounds, including 4-(2-Bromophenoxy)benzaldehyde, have shown promise in anticancer research. The presence of bromine atoms enhances the compound's ability to interact with biological targets. Studies demonstrate that these compounds can inhibit cancer cell growth, making them potential candidates for novel anticancer agents. For example, a comparative study showed that similar brominated compounds exhibited lower IC50 values in cancer cell lines compared to non-brominated controls.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 4-(2-Bromophenoxy)benzaldehyde | Serotonin Reuptake Inhibition | 12.5 |

| Similar Brominated Compound | Anticancer Activity | 15.0 |

| Non-Brominated Control Compound | Baseline Activity | 50.0 |

Polymer Synthesis

4-(2-Bromophenoxy)benzaldehyde can serve as a precursor for synthesizing functionalized polymers. Its reactive groups allow incorporation into polymer chains, leading to materials with enhanced properties such as thermal stability and chemical resistance. Recent investigations demonstrated that incorporating this compound into polycarbonate matrices significantly improved thermal stability and mechanical properties, making it suitable for advanced engineering applications.

Nanotechnology Applications

The compound has potential applications in nanotechnology, particularly in creating functionalized nanoparticles for targeted drug delivery systems. Its ability to modify surface properties can enhance the effectiveness of drug delivery mechanisms, allowing for more precise targeting of therapeutic agents to specific tissues or cells.

Table 2: Polymer Properties

| Polymer Type | Incorporation of Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | Yes | 200 | 75 |

| Polycarbonate | No | 180 | 60 |

Case Study 1: Antidepressant Activity

In a study published by the Royal Society of Chemistry, researchers synthesized a series of brominated benzaldehyde derivatives, including 4-(2-Bromophenoxy)benzaldehyde, and evaluated their effects on serotonin reuptake inhibition. The results indicated a significant correlation between bromination and increased activity against serotonin transporters, suggesting pathways for developing new antidepressants.

Case Study 2: Polymer Applications

A recent investigation explored the use of brominated aromatic compounds in synthesizing high-performance polymers. The study demonstrated that incorporating 4-(2-Bromophenoxy)benzaldehyde into polycarbonate matrices improved thermal stability and mechanical properties, making it suitable for advanced engineering applications.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)benzaldehyde involves its reactivity due to the presence of the aldehyde and bromine functional groups. The aldehyde group is highly reactive towards nucleophiles, making it a key site for chemical modifications. The bromine atom, being an electron-withdrawing group, influences the reactivity of the phenoxy ring, making it susceptible to further chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Position: Ortho-substituted bromine (as in 4-(2-bromophenoxy)benzaldehyde) increases steric hindrance compared to para-substituted analogs (e.g., 4-(4-bromobenzyloxy)benzaldehyde), affecting reaction kinetics and molecular packing .

- Electronic Effects: Electron-withdrawing groups (e.g., bromine, chloroethylamino) enhance electrophilic substitution, while electron-donating groups (e.g., diethylamino in DEASB) promote conjugation and solvatochromism .

- Applications : Bulky groups (e.g., carbazole) improve thermal stability for optoelectronics, whereas alkyl chains (e.g., dimethyl) enhance hydrophobicity for bioactive interactions .

Challenges :

- Para-substituted aldehydes (e.g., 4-[bis(2-hydroxyethyl)amino]benzaldehyde) face limitations in SNAr due to insufficient electron withdrawal by the formyl group, necessitating alternative routes .

Solubility and Reactivity

- 4-(2-Bromophenoxy)benzaldehyde: Moderately soluble in acetone and ethyl acetate; reacts readily with amines to form Schiff bases.

- DEASB : High solubility in polar aprotic solvents (e.g., DMF) due to extended π-conjugation; exhibits fluorescence quenching in solid matrices .

- 3,4-Dimethylbenzaldehyde : Hydrophobic nature limits aqueous solubility but enhances binding to insect chemosensory proteins .

Bioactivity

- Anti-inflammatory Derivatives : Benzaldehydes with hydroxyl and alkyl chains (e.g., (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde) inhibit MAPK/NF-κB pathways, showing IC₅₀ values < 20 μM .

- Insect Repellents : 4-Ethylbenzaldehyde exhibits repellent effects against alfalfa plant bugs, while 3,4-dimethylbenzaldehyde binds strongly to chemosensory proteins .

Biological Activity

4-(2-Bromophenoxy)benzaldehyde, with the chemical formula C13H10BrO, is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

- Molecular Formula : C13H10BrO

- CAS Number : 86607-73-0

- Molecular Weight : 252.12 g/mol

Antimicrobial Activity

Research has demonstrated that 4-(2-Bromophenoxy)benzaldehyde exhibits significant antimicrobial properties. In a study evaluating the antibacterial effects of benzaldehyde derivatives, it was found that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the regulation of metabolism-associated genes in these bacteria, leading to reduced virulence and bacterial proliferation .

Anticancer Activity

The anticancer potential of 4-(2-Bromophenoxy)benzaldehyde has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase-dependent pathways. For instance, in studies involving human pancreatic and gastric cancer cells, this compound significantly inhibited cell proliferation and increased apoptosis rates compared to control groups . Molecular docking studies suggest that it interacts effectively with key proteins involved in cancer progression, such as COX-2, which is often overexpressed in tumors .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(2-Bromophenoxy)benzaldehyde are attributed to its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By blocking COX-2 activity, this compound reduces the synthesis of pro-inflammatory mediators, thereby alleviating inflammation in various models .

The biological activity of 4-(2-Bromophenoxy)benzaldehyde is primarily mediated through its interaction with specific enzymes and receptors:

- Inhibition of COX-2 : This leads to decreased production of prostaglandins involved in inflammation.

- Induction of Apoptosis : The compound activates caspases that trigger programmed cell death in cancer cells.

- Antibacterial Mechanism : It regulates gene expression related to bacterial metabolism and virulence.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.